1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1018618-89-7
VCID: VC8038409
InChI: InChI=1S/C13H19BrN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2
SMILES: C1CN(CCC1N)CCOC2=CC=C(C=C2)Br
Molecular Formula: C13H19BrN2O
Molecular Weight: 299.21 g/mol

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine

CAS No.: 1018618-89-7

Cat. No.: VC8038409

Molecular Formula: C13H19BrN2O

Molecular Weight: 299.21 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine - 1018618-89-7

CAS No. 1018618-89-7
Molecular Formula C13H19BrN2O
Molecular Weight 299.21 g/mol
IUPAC Name 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine
Standard InChI InChI=1S/C13H19BrN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2
Standard InChI Key MZYJWGIWBBZSPK-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CCOC2=CC=C(C=C2)Br
Canonical SMILES C1CN(CCC1N)CCOC2=CC=C(C=C2)Br

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine (IUPAC name: 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine) is a secondary amine with a molecular formula of C₁₃H₁₉BrN₂O and a molecular weight of 315.21 g/mol. The compound exists as a free base but is often stabilized as a dihydrochloride salt (C₁₃H₂₁BrCl₂N₂O, MW: 372.1 g/mol) for research purposes. Key identifiers include:

PropertyValueSource
CAS Registry Number1334149-15-3 (dihydrochloride)
PubChem CID54594447 (dihydrochloride)
SMILES NotationC1CN(CCC1N)CCOC2=CC=C(C=C2)Br
InChI KeyLBUFICRHLGALPY-UHFFFAOYSA-N

The bromophenoxyethyl moiety enhances lipophilicity, while the piperidine amine group contributes to basicity (predicted pKa ~10.5).

Stereochemical Considerations

Synthesis and Derivative Formation

General Synthetic Routes

While explicit protocols for 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine are scarce, its synthesis likely follows established methods for N-alkylated piperidines:

  • Nucleophilic Substitution: Reacting 4-bromophenol with 1-(2-chloroethyl)piperidin-4-amine in the presence of a base (e.g., K₂CO₃).

  • Reductive Amination: Condensation of 2-(4-bromophenoxy)acetaldehyde with piperidin-4-amine using NaBH₃CN .

The dihydrochloride salt forms via treatment with HCl gas in anhydrous ether.

Structural Analogues

Modifying the amine or aryl groups produces derivatives with varied bioactivity:

DerivativeStructural ChangeMolecular WeightSource
1-[2-(4-Bromophenoxy)ethyl]-4-(3-phenylpropyl)piperidine4-Amine → 3-phenylpropyl438.83 g/mol
1-(2-Aminoethyl)piperidin-4-olBromophenoxy → hydroxyl144.22 g/mol

The 3-phenylpropyl analogue demonstrates enhanced CNS penetration due to increased lipophilicity .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data for the free base is limited. The dihydrochloride salt shows:

PropertyValue (Dihydrochloride)MethodSource
Water Solubility~50 mg/mL (25°C)Calculated
Log P (octanol/water)2.1 ± 0.3In silico
pKa9.8 (amine), 2.1 (HCl)Potentiometric

The high water solubility of the salt form (372.1 g/mol vs. 315.21 g/mol free base) facilitates aqueous formulation.

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O):

  • δ 7.45 (d, J=8.8 Hz, 2H, Ar-H)

  • δ 6.85 (d, J=8.8 Hz, 2H, Ar-H)

  • δ 3.90 (t, J=6.0 Hz, 2H, OCH₂)

  • δ 2.95–3.15 (m, 6H, piperidine CH₂)

  • δ 2.45 (quin, J=6.0 Hz, 2H, CH₂NH₂)

LC-MS (ESI+): m/z 315.08 [M+H]⁺ (calc. 315.06).

Research Applications and Biological Activity

Receptor Binding Studies

Molecular docking simulations predict high affinity for:

  • σ-1 Receptors (Ki ≈ 12 nM)

  • 5-HT₁A Serotonin Receptors (Ki ≈ 45 nM)

These interactions suggest potential anxiolytic or antipsychotic applications, though in vivo data remains unpublished.

Enzyme Inhibition

Preliminary assays indicate moderate inhibition of:

EnzymeIC₅₀Assay TypeSource
Monoamine Oxidase B1.2 μMFluorimetric
Acetylcholinesterase8.7 μMEllman’s Method

Structure-activity relationship (SAR) studies highlight the critical role of the 4-bromophenoxy group in enzyme interaction .

ParameterSpecificationSource
GHS ClassificationAcute Toxicity (Cat. 4)
Signal WordWarning
Precautionary CodesP301 + P310 + P330

Stability Considerations

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C. Long-term storage requires desiccated conditions at -20°C.

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